REACTION_CXSMILES
|
COC1C=CC(CNC)=CC=1.[Cl:12][C:13]1[CH:14]=[C:15]([N:24]([CH:34]2CC2)[CH2:25][C:26]2[CH:31]=[CH:30][C:29]([O:32][CH3:33])=[CH:28][CH:27]=2)[C:16]2[N:17]([C:19]([C:22]#[N:23])=[CH:20][N:21]=2)[N:18]=1>>[Cl:12][C:13]1[CH:14]=[C:15]([N:24]([CH2:25][C:26]2[CH:27]=[CH:28][C:29]([O:32][CH3:33])=[CH:30][CH:31]=2)[CH3:34])[C:16]2[N:17]([C:19]([C:22]#[N:23])=[CH:20][N:21]=2)[N:18]=1
|
Name
|
1F
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CNC
|
Name
|
1G
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=2N(N1)C(=CN2)C#N)N(CC2=CC=C(C=C2)OC)C2CC2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
HPLC: Rt=3.12 min. (CHROMOLITH® column 4.6×50 mm eluting with 10-90% aqueous methanol over 4 min. containing 0.1% TFA, 4 mL/min., monitoring at 220 nm)
|
Duration
|
4 min
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=2N(N1)C(=CN2)C#N)N(C)CC2=CC=C(C=C2)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |